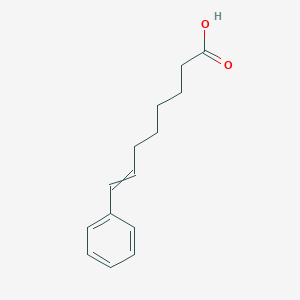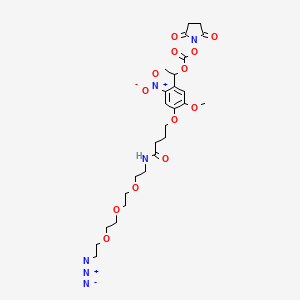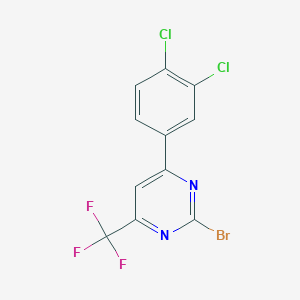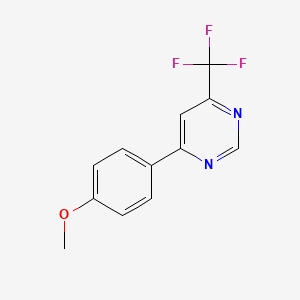
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline is an organic compound that features a bromine atom, a methyl group, and a piperazine ring attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Methylation: The addition of a methyl group to the aniline core.
Piperazine Substitution: The attachment of a 4-methylpiperazine group to the aniline ring.
A common synthetic route involves the bromination of 2-methyl-6-nitroaniline followed by reduction to form 2-methyl-6-bromoaniline. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and methyl groups may also influence the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with different substitution patterns.
3-(4-methylpiperazin-1-yl)aniline: Lacks the bromine atom and methyl group.
4-(4-methylpiperazin-1-yl)aniline: Similar but without the bromine and methyl groups.
Uniqueness
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of the bromine atom and the piperazine ring makes it particularly valuable for medicinal chemistry applications .
Propiedades
Fórmula molecular |
C12H18BrN3 |
|---|---|
Peso molecular |
284.20 g/mol |
Nombre IUPAC |
3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H18BrN3/c1-9-10(13)3-4-11(12(9)14)16-7-5-15(2)6-8-16/h3-4H,5-8,14H2,1-2H3 |
Clave InChI |
XLPIRXSASJZJNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1N)N2CCN(CC2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


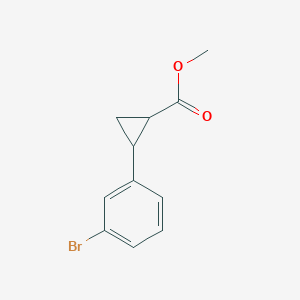
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

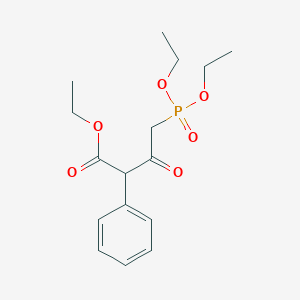
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
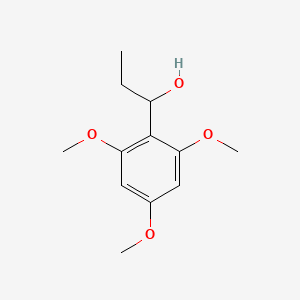
![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)
